Positional Isomer Distinction: 7-Methylquinolin-6-amine vs. 6-Methylquinolin-7-amine
The closest structural analog to 7-Methylquinolin-6-amine (CAS: 77094-10-1) is 6-Methylquinolin-7-amine (CAS: 129844-69-5), a positional isomer with the methyl group at C-6 and the amine at C-7 . These two compounds are structurally distinct regioisomers (C10H10N2, identical molecular weight 158.20 g/mol). The synthetic application divergence is substantial: 7-Methylquinolin-6-amine serves as the core scaffold in a patented series of substituted 7-methyl quinoline derivatives with demonstrated anti-TB activity against H37Rv and MDR strains of Mycobacterium tuberculosis at millimolar to micromolar concentrations [1]. In contrast, 6-Methylquinolin-7-amine is documented primarily as a reactant in palladium-catalyzed coupling reactions .
| Evidence Dimension | Chemical identity and primary documented application |
|---|---|
| Target Compound Data | CAS: 77094-10-1; MW: 158.20 g/mol; Primary use: Scaffold for 7-methyl quinoline antitubercular derivatives |
| Comparator Or Baseline | 6-Methylquinolin-7-amine: CAS: 129844-69-5; MW: 158.20 g/mol; Primary use: Coupling reaction reactant |
| Quantified Difference | Distinct CAS registry; identical molecular formula but different primary application pathways in literature |
| Conditions | Structural isomerism (C10H10N2) with swapped substituent positions |
Why This Matters
Procurement of the incorrect positional isomer will result in a compound with fundamentally different synthetic utility and biological activity profiles, potentially invalidating research results or patent claims.
- [1] Substituted 7-methyl quinoline derivatives as antitubercular agents, US Patent 11926627, King Faisal University, 2024. View Source
